(3-Thien-2-ylphenyl)methanol
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Overview
Description
(3-Thien-2-ylphenyl)methanol, also known as (3-thiophen-2-ylphenyl)methanol, is an organic compound with the molecular formula C11H10OS and a molecular weight of 190.26 g/mol. This compound features a thiophene ring and a phenyl ring connected through a methanol group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Thien-2-ylphenyl)methanol typically involves the reaction of 3-thiophen-2-ylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Thien-2-ylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: 3-thiophen-2-ylbenzaldehyde or 3-thiophen-2-ylbenzoic acid.
Reduction: 3-thiophen-2-ylphenylmethane.
Substitution: 3-thiophen-2-ylphenyl chloride or 3-thiophen-2-ylphenyl bromide.
Scientific Research Applications
(3-Thien-2-ylphenyl)methanol has diverse applications in scientific research, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules, including thiophene-containing polymers with specific electronic and optical properties.
Material Science: The compound is used in the preparation of conjugated polymers for applications like organic solar cells and light-emitting diodes.
Biology and Medicine: The molecule can be modified to incorporate various functional groups that interact with biological targets, potentially leading to the development of new drugs or probes for studying biological processes.
Mechanism of Action
The mechanism of action of (3-Thien-2-ylphenyl)methanol largely depends on its functional group modifications and the specific applications. In organic synthesis, the hydroxyl group can participate in various reactions, enabling the formation of new bonds and functional groups. In biological applications, the compound’s interactions with molecular targets and pathways would depend on the nature of the modifications and the specific biological context.
Comparison with Similar Compounds
(2-Thien-2-ylphenyl)methanol: Similar structure but with the thiophene ring attached at a different position on the phenyl ring.
(4-Thien-2-ylphenyl)methanol: Similar structure but with the thiophene ring attached at the para position on the phenyl ring.
(3-Thien-2-ylphenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness: (3-Thien-2-ylphenyl)methanol is unique due to the specific positioning of the thiophene and phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positioning also affects its electronic properties, making it suitable for specific applications in material science and organic synthesis.
Properties
IUPAC Name |
(3-thiophen-2-ylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATFADRDDGOLJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428755 |
Source
|
Record name | (3-Thien-2-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103669-00-7 |
Source
|
Record name | (3-Thien-2-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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